molecular formula C15H18N2O2 B2791815 N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 92870-12-7

N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2791815
CAS RN: 92870-12-7
M. Wt: 258.321
InChI Key: JYRJMDZLPVZPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

The synthesis of indole derivatives involves the metabolism of tryptophan catalyzed by intestinal microorganisms . More specific synthesis methods for similar compounds have been described in various studies .


Chemical Reactions Analysis

Indole and its derivatives are first produced in the gastrointestinal tract, and their perturbation has a great influence on gastrointestinal disorders . An analysis of serum samples from more than 500 IBD patients observed a negative correlation between Trp levels and disease activity .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria and fungi. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria and fungi. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment. Finally, studies are needed to investigate the potential side effects and toxicity of this compound at different concentrations.

Synthesis Methods

N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with diethylamine and ethyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has shown promise in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-17(5-2)15(19)14(18)13-10(3)16-12-9-7-6-8-11(12)13/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJMDZLPVZPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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